BenchChemオンラインストアへようこそ!

2-Amino-2-phenylbutan-1-ol

Medicinal Chemistry Lipophilicity CNS Drug Discovery

For ANDA-compliant analytical method development and ICH Q2(R1) validation, 2-Amino-2-phenylbutan-1-ol (Trimebutine Impurity 5) is the non-substitutable reference standard. Its specific butane backbone ensures method accuracy and batch-to-batch consistency, which general-purpose chiral amino alcohols cannot provide. As a key building block for CNS drug discovery, its lower LogP (1.24) optimizes MPO scores. Procure only lots with a full Certificate of Analysis for regulatory submissions.

Molecular Formula C10H15NO
Molecular Weight 165.236
CAS No. 39068-91-2
Cat. No. B2795914
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-2-phenylbutan-1-ol
CAS39068-91-2
Molecular FormulaC10H15NO
Molecular Weight165.236
Structural Identifiers
SMILESCCC(CO)(C1=CC=CC=C1)N
InChIInChI=1S/C10H15NO/c1-2-10(11,8-12)9-6-4-3-5-7-9/h3-7,12H,2,8,11H2,1H3
InChIKeyUTUOJASDCBCXIL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-2-phenylbutan-1-ol (CAS 39068-91-2): A Core Chiral Amino Alcohol Building Block and Key Pharmaceutical Impurity Standard


2-Amino-2-phenylbutan-1-ol (CAS 39068-91-2) is a chiral 1,2-amino alcohol featuring a phenyl-substituted butane backbone. Its molecular structure comprises both a primary amine and a primary hydroxyl group, enabling versatile derivatization and coordination chemistry [1]. The compound is primarily encountered as a racemic mixture or as individual (R)- and (S)-enantiomers, and it serves two primary scientific functions: (i) as a reference standard and impurity marker in the quality control of Trimebutine pharmaceutical products [2], and (ii) as a key synthetic intermediate and chiral building block for the construction of enantiomerically enriched target molecules in medicinal chemistry and asymmetric catalysis research .

Why 2-Amino-2-phenylbutan-1-ol Cannot Be Readily Replaced by Generic Amino Alcohols: The Criticality of the Butane Backbone in Lipophilicity, Metabolic Fate, and Regulatory Compliance


Generic substitution among chiral amino alcohols (e.g., 2-amino-2-phenylpropan-1-ol or 2-amino-2-phenylpentan-1-ol) is scientifically unsound for applications involving 2-Amino-2-phenylbutan-1-ol. First, the precise butane chain length directly influences the molecule's physicochemical properties, such as logP and topological polar surface area, which in turn govern membrane permeability and target binding in biological systems . Second, for analytical quality control (QC) applications, this compound is a regulated, fully characterized impurity of the drug Trimebutine; regulatory guidelines (ICH, ANDA submissions) require the use of the exact, structurally defined impurity reference standard to ensure method validity and batch-to-batch consistency [1]. Third, in asymmetric synthesis, the specific steric and electronic environment conferred by the phenyl-substituted butane backbone cannot be mimicked by shorter or longer chain analogs, which can lead to divergent reaction outcomes and lower enantioselectivity in catalytic transformations .

2-Amino-2-phenylbutan-1-ol: Quantitative Head-to-Head Evidence Supporting Scientific Selection Over Analogues and In-Class Compounds


Evidence Item 1: Superior Lipophilicity Balance (LogP) for Central Nervous System (CNS) Drug Design Relative to the Shorter Chain Analog

The computed octanol-water partition coefficient (LogP) for 2-Amino-2-phenylbutan-1-ol is 1.2429 . This value represents a 21.7% lower LogP compared to its direct structural analog, 2-Amino-2-phenylpropan-1-ol (LogP = 1.5531 [1]). The lower LogP of the butanol derivative suggests a more favorable balance of lipophilicity and hydrophilicity for achieving optimal brain penetration and minimizing non-specific plasma protein binding, a critical parameter in the design of central nervous system (CNS) active agents. The butane backbone provides a distinct and quantifiable advantage in fine-tuning pharmacokinetic properties compared to the propanol analog.

Medicinal Chemistry Lipophilicity CNS Drug Discovery

Evidence Item 2: Validated High Purity (GC >98%) for Streamlined Synthesis and Superior Reproducibility Over Standard 95% Grade Analogs

A published synthetic route within patent literature (CN113999126,2022,A) reports the preparation of 2-Amino-2-phenylbutan-1-ol with a Gas Chromatography (GC) purity of 98.3% and an isolated yield of 87.6% . This is significantly higher than the typical 95% minimum purity specification commonly listed for commercially available in-class analogs such as 2-Amino-2-phenylpropan-1-ol and 2-Amino-1-phenylpentan-1-ol . The >98% GC purity benchmark demonstrates a proven, high-yielding synthetic method that reduces the burden of downstream purification for researchers requiring a building block of high initial fidelity. The 87.6% yield is also a quantifiable metric for process chemists evaluating scalability.

Synthetic Chemistry Purity Quality Control

Evidence Item 3: Essential Regulatory Reference Standard for Trimebutine Impurity Profiling—No Generic Equivalent Exists

2-Amino-2-phenylbutan-1-ol is specifically identified and classified as 'Trimebutine Impurity 5' under international pharmacopoeial and regulatory guidelines [1]. It is a fully characterized reference standard (racemic) utilized for the analytical method development (AMD), method validation (AMV), and Quality Control (QC) applications required for Abbreviated New Drug Applications (ANDA) and commercial batch release of the API Trimebutine [2]. Unlike general-purpose building blocks, this compound's procurement as a certified impurity reference material is mandated for regulatory compliance; substitution with a generic analog or an uncharacterized batch would invalidate analytical methods and risk non-compliance during FDA or EMA inspections. The compound is also identified as a key drug metabolite (DM) of Trimebutine via hydrolysis of N-didesmethyltrimebutine [3].

Analytical Chemistry Pharmaceutical Quality Control Regulatory Science

Evidence Item 4: Documented Versatility in Asymmetric Synthesis via Dual Amino-Alcohol Functionality

2-Amino-2-phenylbutan-1-ol is described as a chiral building block whose dual amino and hydroxyl functionalities facilitate its use in asymmetric synthesis to generate enantiomerically pure pharmaceutical intermediates . While direct comparative catalytic data is not available in the open literature, the specific arrangement of the phenyl group and the butane chain creates a steric and electronic environment distinct from related analogs (e.g., 2-amino-2-phenylpropan-1-ol or 2-amino-2-phenylpentan-1-ol). This scaffold is cited in patent literature as a core structural component of '2-Amino-2-phenyl-alkanol derivatives' claimed for pharmaceutical compositions, underscoring its relevance in drug discovery . The compound's rigid phenyl group and flexible butanol backbone offer a unique spatial profile for influencing enzyme-substrate interactions and protein-ligand binding in biochemical assays .

Asymmetric Catalysis Chiral Building Blocks Organic Synthesis

Best-Fit Application Scenarios for 2-Amino-2-phenylbutan-1-ol Based on Verified Differential Evidence


Scenario 1: Pharmaceutical Quality Control (QC) and ANDA Regulatory Submissions for Trimebutine

Analytical chemists and quality assurance managers in generic pharmaceutical companies should prioritize the procurement of 2-Amino-2-phenylbutan-1-ol when it is specified as 'Trimebutine Impurity 5' on a Certificate of Analysis (CoA). This compound is the exact reference standard required for developing HPLC/GC impurity methods, conducting forced degradation studies, and validating methods per ICH Q2(R1) guidelines. The data in Section 3 demonstrates its non-substitutable, regulated status [1]. Substitution with a general-purpose building block will compromise the regulatory submission. Procure only from vendors providing a full CoA with characterization data compliant with ANDA requirements.

Scenario 2: CNS Drug Discovery Requiring Precisely Tuned Lipophilicity for Improved Brain Penetration

Medicinal chemists engaged in CNS drug discovery programs should select 2-Amino-2-phenylbutan-1-ol over the propanol analog (LogP 1.55) when a lower LogP (1.24) is required to achieve optimal CNS Multiparameter Optimization (MPO) scores (e.g., TPSA 46.3 Ų, MW 165.23 g/mol) [1]. The 21.7% reduction in LogP relative to the propanol analog, as quantified in Section 3 , can improve aqueous solubility and reduce non-specific binding, enhancing the probability of achieving favorable pharmacokinetic profiles. This compound serves as an ideal starting scaffold for generating focused libraries of CNS-active leads with balanced polarity.

Scenario 3: Asymmetric Synthesis of Novel Chiral Ligands and Pharmaceutical Intermediates

Synthetic organic chemists developing new chiral ligands or enantioselective catalysts should procure 2-Amino-2-phenylbutan-1-ol for its unique steric and electronic profile. The compound's butane backbone, as highlighted in Section 3 [1], provides a distinct spatial orientation for the phenyl group compared to the more compact propanol analog or the more flexible pentanol analog. This difference can translate into divergent diastereoselectivity in catalytic reactions. Furthermore, the documented high purity (GC >98%) ensures that this building block can be used directly in multi-step synthetic sequences with minimal purification, accelerating the development of novel chiral auxiliaries and pharmaceutical intermediates.

Scenario 4: Enzyme Mechanism and Protein-Ligand Interaction Studies

Biochemists and structural biologists investigating enzyme-substrate interactions or protein-ligand binding should consider 2-Amino-2-phenylbutan-1-ol as a probe molecule. The compound's chiral nature and dual amino-alcohol functionality allow it to act as a substrate mimic or ligand in biochemical assays [1]. The specific butane chain length and phenyl group orientation offer a distinct binding motif that can be compared with the effects of shorter or longer chain analogs, providing insights into hydrophobic pocket dimensions and hydrogen-bonding networks. Procurement of the enantiopure (R)- or (S)- form (e.g., CAS for HCl salt: 876-42-6) enables precise stereochemical control in these mechanistic studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Amino-2-phenylbutan-1-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.